REACTION_CXSMILES
|
[C:1]([O:5][C:6](NC1C=C(C(ON2C3C=CC=CC=3N=N2)=O)N(C)C=1)=[O:7])(C)(C)C.CN1C=CN=C1.[CH3:33][N:34]1[CH:38]=[CH:37][CH:36]=[CH:35]1.ClC(Cl)(Cl)C(Cl)=O.[N+:46]([O-])([OH:48])=[O:47]>>[CH3:33][N:34]1[CH:38]=[C:37]([N+:46]([O-:48])=[O:47])[CH:36]=[C:35]1[C:6]([O:5][CH3:1])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
pyrrole 2-trichloroketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each of these compounds can be prepared economically on a large scale
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |